molecular formula C7H6N2O2 B1274903 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 27808-46-4

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B1274903
CAS No.: 27808-46-4
M. Wt: 150.13 g/mol
InChI Key: MTRATWQOBZWRTD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides and peroxides, while substitution reactions can produce a variety of functionalized oxadiazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide include other oxadiazoles such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRATWQOBZWRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=[N+](ON=C12)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395567
Record name 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27808-46-4
Record name 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide
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Reactant of Route 5
4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 6
4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide

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